molecular formula C13H11N3O2S B2447200 5-methyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide CAS No. 941954-05-8

5-methyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide

Cat. No. B2447200
CAS RN: 941954-05-8
M. Wt: 273.31
InChI Key: DFWGVDRNLOMXIN-BUHFOSPRSA-N
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Description

5-methyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It plays a crucial role in medicinal chemistry, serving as a building block for drug design. Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals and alkaloids . The synthesis of substituted piperidines is a significant task in modern organic chemistry.

Recent Advances

Recent scientific literature highlights advances in piperidine research, including efficient synthetic methods and novel drug candidates. This review aims to assist both novice researchers and experienced scientists in this field .

properties

IUPAC Name

5-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-7-9(15-18-8)12(17)14-13-16(2)10-5-3-4-6-11(10)19-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWGVDRNLOMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide

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